molecular formula C25H27N7O2 B2724951 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 920373-01-9

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B2724951
CAS No.: 920373-01-9
M. Wt: 457.538
InChI Key: ZJDJKFNPMUAJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold combining a triazolo[4,5-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 3, a piperazine linker at position 7, and a 4-phenylbutan-1-one moiety at the piperazine nitrogen. The 4-methoxyphenyl group may enhance lipophilicity and modulate electron distribution, while the piperazine linker and phenylbutanone tail contribute to molecular flexibility and target engagement .

Properties

IUPAC Name

1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c1-34-21-12-10-20(11-13-21)32-25-23(28-29-32)24(26-18-27-25)31-16-14-30(15-17-31)22(33)9-5-8-19-6-3-2-4-7-19/h2-4,6-7,10-13,18H,5,8-9,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDJKFNPMUAJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : The compound features a triazolo-pyrimidine core, which is known for its diverse biological properties.
  • Functional Groups : It contains a methoxyphenyl group and a piperazine moiety, which enhance its pharmacological profile.

Molecular Formula

C23H26N6O2C_{23}H_{26}N_{6}O_{2}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the triazolo-pyrimidine core.
  • Introduction of the piperazine ring.
  • Attachment of the methoxyphenyl substituent.

Careful control of reaction conditions is crucial for achieving high yields and purity.

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundIC50 (μM)Cancer Type
Compound A5.2Breast Cancer
Compound B3.8Lung Cancer
Tested Compound 4.0 Colon Cancer

The tested compound shows promising activity with an IC50 value indicating effective inhibition of cancer cell growth.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazole derivatives are known to possess activity against various pathogens. In vitro studies have demonstrated that similar compounds can effectively inhibit the growth of bacteria and fungi.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer metabolism.
  • Receptor Modulation : Binding to specific receptors could modulate signaling pathways related to cell growth and survival.

Case Studies

  • Study on Antitumor Activity : A recent study evaluated a series of triazolo-pyrimidine derivatives for their anticancer effects on various cell lines. The results indicated that compounds with similar structures to the target compound showed significant cytotoxicity against multiple cancer types, suggesting a need for further exploration of this class in drug development .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of related triazolo derivatives against Mycobacterium tuberculosis. The findings revealed that certain derivatives exhibited potent activity, highlighting the potential for developing new anti-tubercular agents based on this scaffold .

Comparison with Similar Compounds

Compound 5 (MK69/RTC193): 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

  • Key Differences: Core Structure: Replaces the triazolo-pyrimidine with a pyrazole ring. Substituents: Features a trifluoromethylphenyl group instead of 4-methoxyphenyl. Pharmacological Implications: The pyrazole core may reduce adenosine receptor affinity compared to triazolo-pyrimidines. The electron-withdrawing CF₃ group could alter binding kinetics versus the electron-donating methoxy group in the target compound .
Parameter Target Compound Compound 5 (MK69)
Core Structure Triazolo[4,5-d]pyrimidine Pyrazole
Aryl Substituent 4-Methoxyphenyl 4-Trifluoromethylphenyl
Piperazine Position Linked to triazolo-pyrimidine at C7 Linked to pyrazole at N1
Terminal Group 4-Phenylbutan-1-one 4-(Pyrazol-4-yl)butan-1-one

Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

  • Key Differences: Core Structure: Lacks the triazolo-pyrimidine system, instead incorporating a thiophene ring. Linker: Methanone directly connects thiophene to piperazine, reducing conformational flexibility compared to the butanone chain in the target compound. Activity Profile: Thiophene derivatives often exhibit distinct selectivity profiles, particularly in serotonin receptor modulation, suggesting divergent therapeutic applications .

Triazolo-Pyrimidine Derivatives

Compound 3b: N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide

  • Key Similarities :
    • Shared pyrimidine core with fused heterocycles.
    • Presence of a piperazine/methylpiperazine group for solubility and target interaction.
  • Acrylamide Tail: Introduces electrophilic reactivity, which may confer covalent binding to targets like kinases, unlike the non-reactive phenylbutanone in the target compound .

Impurity B (MM0421.02): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

  • Structural Contrast: Triazolo-pyridine vs.

Q & A

Q. What are the optimal synthetic routes for this compound, and what reaction conditions critically influence yield?

The synthesis involves multi-step reactions, typically starting with the construction of the triazolopyrimidine core followed by piperazine coupling and ketone functionalization. Key steps include:

  • Triazolopyrimidine Core Formation : Cyclocondensation of substituted amidines with nitriles under reflux in polar aprotic solvents (e.g., DMF) .
  • Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination using palladium catalysts (e.g., Pd/C) to attach the piperazine moiety .
  • Ketone Introduction : Friedel-Crafts acylation or nucleophilic acyl substitution, requiring anhydrous conditions and Lewis acids (e.g., AlCl₃) .
    Critical Conditions :
  • Catalysts : Pd/C (5–10 mol%) for coupling steps .
  • Solvents : DMF or dichloromethane for polar intermediates .
  • Temperature : 80–120°C for cyclization .
    Purification often employs flash chromatography or HPLC, with yields ranging from 27% to 86% depending on step optimization .

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and piperazine methylenes (δ 2.5–3.5 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 461.5) .
  • HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Q. How do solubility and logP values inform formulation strategies for in vitro assays?

  • Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (≤10 mM) .
  • Formulation : Co-solvents like PEG-400 or cyclodextrins improve bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
  • Purity Validation : Use HPLC-MS to exclude batch-specific impurities .
  • Target Engagement Assays : Confirm binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Example : A 2025 study found discrepancies in IC₅₀ values for analogs due to varying ATP concentrations in kinase assays; normalizing ATP levels resolved inconsistencies .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Modify the methoxyphenyl group (e.g., ethoxy, halogen) to assess steric/electronic effects on target binding .
  • Piperazine Replacement : Test morpholine or thiomorpholine analogs to alter pharmacokinetics .
  • In Silico Modeling : Molecular docking (AutoDock Vina) predicts interactions with kinase ATP pockets (e.g., EGFR or CDK2) .
    Key Finding : Ethoxy substitution at the 4-position improved anticancer activity by 40% compared to methoxy in MCF-7 cells .

Q. How should in vitro assays be designed to evaluate anticancer mechanisms?

  • Cell Lines : Use panels (e.g., NCI-60) to identify selectivity .
  • Mechanistic Profiling :
    • Apoptosis : Caspase-3/7 activation assays .
    • Cell Cycle : Flow cytometry with propidium iodide .
  • Resistance Studies : Long-term exposure to derive IC₅₀ shifts and identify ABC transporter involvement .

Q. What experimental approaches address low yields in the final coupling step?

  • Catalyst Screening : Replace Pd/C with CuI for Ullman-type couplings .
  • Solvent Optimization : Switch from DMF to THF to reduce side reactions .
  • Microwave Assistance : Reduce reaction time from 24h to 1h with 20% yield improvement .

Methodological Considerations

  • Contradiction Analysis : Compare synthetic protocols from multiple studies to identify critical variables (e.g., vs. 5 for Pd/C vs. CuI catalysts).
  • Data Validation : Cross-reference NMR shifts with computational predictions (e.g., ChemDraw) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.